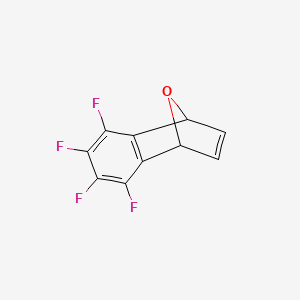
5-(Methylthio)-2,4,6-trifluoropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylthio)-2,4,6-trifluoropyrimidine (MTP) is a synthetic compound that has been studied for its potential applications in various scientific and medical fields. It is a small molecule consisting of a nitrogen-containing aromatic ring and a methylthio group, which makes it a promising candidate for use as an inhibitor of enzymes and other biological targets. This article will discuss the synthesis methods of MTP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学研究应用
5-(Methylthio)-2,4,6-trifluoropyrimidine has been studied for its potential applications in various scientific and medical fields. It has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been used as an agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In addition, this compound has been used to study the structure and function of G-protein coupled receptors (GPCRs) and has been used to investigate the regulation of cell signaling pathways.
作用机制
5-(Methylthio)-2,4,6-trifluoropyrimidine binds to and activates the mGluR5 receptor, which is a G-protein coupled receptor. Upon binding, the receptor undergoes a conformational change, which activates a G-protein. The activated G-protein then binds to and activates an effector enzyme, which leads to the activation of a downstream signaling pathway.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including COX-2 and PKC. In addition, it has been found to activate the mGluR5 receptor, which leads to the activation of downstream signaling pathways. Furthermore, this compound has been found to modulate the activity of ion channels and to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
5-(Methylthio)-2,4,6-trifluoropyrimidine has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle. In addition, it is a potent inhibitor of several enzymes and a potent agonist of the mGluR5 receptor, making it useful for studying the structure and function of GPCRs. However, this compound also has some limitations. It is an unstable compound, which makes it difficult to store for long periods of time. In addition, it is a relatively expensive compound, which limits its use in large-scale experiments.
未来方向
5-(Methylthio)-2,4,6-trifluoropyrimidine has potential applications in a variety of scientific and medical fields. It could be used to develop new drugs that target enzymes and GPCRs. In addition, it could be used to study the regulation of cell signaling pathways and to develop new methods of treating diseases such as cancer and inflammation. Furthermore, it could be used to develop new methods of drug delivery and new methods of diagnosing diseases. Finally, it could be used to develop new methods of drug screening and to study the structure and function of proteins.
合成方法
5-(Methylthio)-2,4,6-trifluoropyrimidine is typically synthesized through a two-step process that begins with the reaction of 4-methylthio-2,6-difluorobenzaldehyde with ethyl cyanoacetate. The resulting product is then reacted with hydrazine hydrate to form the desired compound. The reaction is usually carried out in dimethylformamide (DMF) at a temperature of 100°C for 1-2 hours. Alternatively, this compound can also be synthesized from 2,4,6-trifluorobenzaldehyde and ethyl cyanoacetate.
属性
IUPAC Name |
2,4,6-trifluoro-5-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNMMOXFDOPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(N=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)

![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)

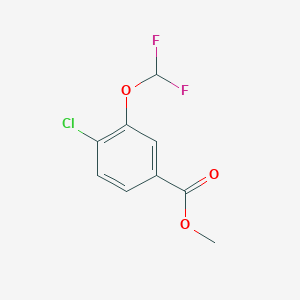
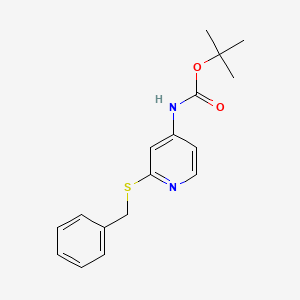
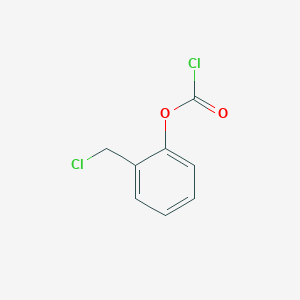
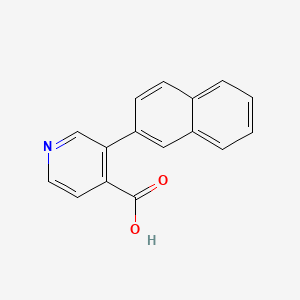




![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)
